molecular formula C11H23ClN2O4 B11844547 (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

Cat. No.: B11844547
M. Wt: 282.76 g/mol
InChI Key: AFFYUUQZLRMAKG-QRPNPIFTSA-N
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Description

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is a protected amino acid ester that serves as a critical synthetic intermediate in advanced peptide chemistry and pharmaceutical research. This compound features a lysine side chain scaffold where the alpha-amino group is presented as a methyl ester hydrochloride salt and the epsilon-amino group is protected with a tert-butoxycarbonyl (Boc) group. This specific protection scheme allows for selective deprotection and orthogonal strategies in solid-phase and solution-phase peptide synthesis, enabling the precise incorporation of lysine residues or the installation of functional handles at specific sites within a peptide sequence. The primary research value of this building block lies in its application for developing novel therapeutic peptides and probing biological mechanisms. It is particularly valuable for creating compounds that mimic the structure and function of lysine-based peptides. Researchers utilize this intermediate to synthesize peptide analogs that act as protease inhibitors or modulate protein-protein interactions, given the critical role of lysine in molecular recognition. The Boc-protected amine can be selectively deprotected under mild acidic conditions to generate a free amine, which can be further functionalized or conjugated, making it a versatile tool for chemical biology and drug discovery projects. This product is intended for research applications by qualified laboratory personnel and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H23ClN2O4

Molecular Weight

282.76 g/mol

IUPAC Name

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1

InChI Key

AFFYUUQZLRMAKG-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Protection of the α-Amine Group

The selective protection of the α-amine in L-lysine is achieved using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a representative procedure, L-lysine is dissolved in a water-THF mixture (4:1 v/v), and the pH is adjusted to 12 using aqueous sodium hydroxide. Boc₂O is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The α-amine reacts preferentially due to its lower pKa (~9) compared to the ε-amine (~10.5), ensuring selective Boc protection. The product, (S)-2-((tert-butoxycarbonyl)amino)-5-aminopentanoic acid, is isolated via acid precipitation (pH 5.6 with HCl) and purified by ion-exchange chromatography, yielding 93%.

Table 1: Reaction Conditions for α-Amine Protection

ParameterDetails
ReagentsL-lysine, Boc₂O, NaOH
SolventH₂O-THF (4:1)
Temperature0°C (initial), 25°C (reaction)
pH12
Yield93%

Esterification of the Carboxylic Acid

The Boc-protected lysine undergoes esterification to convert the carboxylic acid to a methyl ester. A modified protocol involves treating the intermediate with thionyl chloride (SOCl₂) in methanol. Boc-protected lysine is suspended in methanol, and SOCl₂ is added dropwise at 0°C. The mixture is refluxed for 4 hours, during which the carboxylic acid is converted to the methyl ester, and the ε-amine is protonated by generated HCl, forming the hydrochloride salt. Evaporation under vacuum yields (S)-methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride as a crystalline solid with 92.5% purity.

Table 2: Esterification Parameters

ParameterDetails
ReagentsBoc-protected lysine, SOCl₂, MeOH
Temperature0°C (initial), reflux (65°C)
Reaction Time4 hours
Yield92.5%

Optimization of Reaction Parameters

Solvent Systems

The choice of solvent significantly impacts reaction efficiency. A THF-water mixture (4:1) optimizes Boc protection by balancing reagent solubility and pH control. For esterification, anhydrous methanol ensures minimal hydrolysis of the methyl ester.

Temperature and pH Control

Maintaining pH 12 during Boc protection prevents ε-amine reactivity, while reflux conditions (65°C) in esterification accelerate the reaction without degrading the Boc group.

Industrial-Scale Production Methods

Industrial processes employ continuous-flow microreactors to enhance scalability and reduce reaction times. For example, Boc protection is conducted in a tubular reactor with real-time pH monitoring, achieving 95% yield at a throughput of 50 kg/h. Esterification is performed in a cascade reactor system, where SOCl₂ and methanol are introduced in a controlled gradient to minimize side reactions.

Table 3: Industrial vs. Laboratory-Scale Yields

StepLaboratory YieldIndustrial Yield
Boc Protection93%95%
Esterification92.5%94%

Purification and Characterization

Crystallization and Chromatography

The hydrochloride salt is purified via recrystallization from ethyl acetate-methanol (3:1), achieving >99% purity. Ion-exchange chromatography (Dowex 50WX2 resin) removes residual lysine and Boc-Lys-OH impurities.

Analytical Validation

  • NMR : δ 4.08–4.03 (t, 1H, α-CH), 3.74 (s, 3H, OCH₃), 1.90–1.34 (m, side-chain CH₂).

  • HPLC : Purity ≥99% with a retention time of 6.2 min (C18 column, 0.1% TFA in acetonitrile-water).

Comparative Analysis of Methodologies

Alternative Protecting Groups

While Boc dominates for α-amine protection, Fmoc (fluorenylmethyloxycarbonyl) has been explored for orthogonal strategies. However, Fmoc requires piperidine for deprotection, complicating large-scale synthesis.

Esterification Alternatives

Dicyclohexylcarbodiimide (DCC)-mediated esterification offers milder conditions but suffers from lower yields (75–80%) compared to SOCl₂.

Challenges and Troubleshooting

Side Reactions

  • Overprotection : Excess Boc₂O at pH <12 leads to ε-amine protection, necessitating precise pH control.

  • Ester Hydrolysis : Residual water in methanol hydrolyzes the methyl ester, requiring anhydrous conditions.

Scalability Issues

Batch processing faces heat dissipation challenges during SOCl₂ addition, resolved in flow reactors via segmented dosing .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

Major Products Formed

The major product formed from the deprotection of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is the free amine, which can be further utilized in peptide synthesis and other organic reactions .

Scientific Research Applications

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides and other compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name (CAS No.) Molecular Formula Protecting Groups Substituents Configuration Key Structural Differences
Target Compound C₁₂H₂₄ClN₂O₄ Boc (position 2) 5-amino, methyl ester S Reference compound for comparison
tert-Butyl (S)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride (161234-80-6) C₁₇H₂₇ClN₂O₄ Boc (position 2), Z (position 5) Methyl ester S Dual protection (Boc and Z); requires sequential deprotection
(S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride (2748-02-9) C₁₀H₂₂ClNO₂ Boc (position 2) 4-methyl branch, methyl ester S Branched chain increases hydrophobicity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (85535-47-3) C₁₀H₁₉NO₅ Boc (position 2) 5-hydroxyl, carboxylic acid - Lacks free amine; carboxylic acid enhances polarity

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 5-hydroxy derivatives .
  • Stability: Boc-protected compounds (e.g., target compound, CAS 2748-02-9) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas Z-protected analogs (CAS 161234-80-6) require hydrogenolysis .
  • Molecular Weight : The target compound (MW ~305.8 g/mol) is heavier than branched analogs (e.g., CAS 2748-02-9, MW 223.74 g/mol) due to its linear chain and additional functional groups .

Biological Activity

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activity. This document provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O4_4
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 78397-39-4

Synthesis

The synthesis of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the methyl ester functionality. The final product is obtained through hydrolysis and purification processes.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate exhibit significant anticancer activity. For instance, compounds synthesized with similar structural motifs have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HCC).

A notable study demonstrated that certain derivatives could inhibit the proliferation of HepG-2 cells with IC50_{50} values as low as 0.63 µM, indicating potent anticancer properties while maintaining a favorable therapeutic index (TI) . This suggests that modifications to the amino acid structure can enhance biological activity.

The mechanism by which these compounds exert their effects is primarily through the induction of apoptosis in cancer cells. For example, one study highlighted that specific derivatives inhibited phosphorylated STAT3 (P-STAT3), leading to mitochondrial pathway-mediated apoptosis. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and Bim, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • HepG-2 Cell Line Study : A series of derivatives were tested against HepG-2 cells, revealing that modifications in the side chains significantly affected their cytotoxicity and selectivity toward cancerous versus normal cells .
    CompoundIC50_{50} (µM)Therapeutic Index
    Compound 10b0.634.71
    Parent CompoundHigherLower
  • Apoptosis Induction : In vitro assays demonstrated that treatment with these compounds resulted in a dose-dependent increase in apoptosis markers, supporting their potential use as anticancer agents .

Q & A

Q. What are the critical steps in synthesizing (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride?

The synthesis involves sequential protection of amine groups and controlled esterification. Key steps include:

  • Protection of the α-amino group using tert-butoxycarbonyl (Boc) under anhydrous conditions to prevent side reactions .
  • Methyl ester formation via reaction with methanol in the presence of a coupling agent, ensuring pH control (5.5–6.5) to avoid hydrolysis .
  • Hydrochloride salt formation by treating the free base with HCl gas in dichloromethane, followed by crystallization for purity .

Q. How does the hydrochloride salt form affect solubility and stability?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions, making it suitable for biological assays. Stability tests indicate a shelf life of >12 months when stored at -20°C in airtight containers, with degradation <5% under these conditions .

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min) to confirm purity (>98%) and detect impurities .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks at δ 1.39 ppm (Boc tert-butyl group) and δ 3.65 ppm (methyl ester), critical for verifying stereochemistry .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during synthesis?

  • Chiral auxiliaries : Use (S)-configured starting materials or enzymatic resolution (e.g., lipase B) to maintain enantiomeric excess (>99%) .
  • Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize racemization, monitored via polarimetry ([α]D²⁵ = +12.5° in methanol) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (40–75%) arise from Boc deprotection efficiency. Optimize by:

  • Deprotection time : Reduce HCl exposure to 2 hours (instead of 4) to prevent ester hydrolysis .
  • Alternative reagents : Use TFA/water (95:5) for Boc removal, achieving 85% yield without side products .

Q. How do Boc protection strategies impact reactivity in derivatization?

  • Selective deprotection : Boc groups remain stable under mild acidic conditions (e.g., 10% citric acid), enabling sequential functionalization of the γ-amino group .
  • Coupling efficiency : Boc-protected intermediates show 20% higher reactivity in peptide bond formation compared to Fmoc analogs, as measured by EDCI/HOBt-mediated couplings .

Q. What methodological considerations apply to peptide coupling reactions with this compound?

  • Solvent choice : Use DMF or DCM to solubilize both the carboxylate (activated with HATU) and amine components .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of amine to activated ester to minimize unreacted starting material .

Q. How should storage conditions be optimized for long-term stability?

  • Temperature : Store at -20°C in desiccated amber vials to prevent hygroscopic degradation .
  • Lyophilization : For aqueous stock solutions, lyophilize and reconstitute in 0.1 M PBS (pH 7.4) to retain >90% activity after 6 months .

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